3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde
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Overview
Description
3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C14H9N5O3S and a molecular weight of 327.32 g/mol. This compound is known for its extensive applications in scientific experiments and research.
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Pharmacokinetics
The lipid solubility of tetrazolate anions suggests that compounds containing this moiety may have good bioavailability due to their ability to penetrate cell membranes .
Result of Action
Given the wide range of biological activities associated with tetrazoles, it is likely that this compound has diverse effects at the molecular and cellular levels .
Action Environment
It is known that all energetic salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °c and are insensitive to impact, friction and electrostatic discharge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzoic acid.
Reduction: 3-amino-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-[(1H-tetrazol-5-yl)sulfanyl]benzaldehyde
- 4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde
- 3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzoic acid
Uniqueness
3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde is unique due to the presence of both the nitro and tetrazole functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-nitro-4-(1-phenyltetrazol-5-yl)sulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3S/c20-9-10-6-7-13(12(8-10)19(21)22)23-14-15-16-17-18(14)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVZUDPUNRAWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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